4-(Azepan-1-yl)benzaldehyde
Overview
Description
4-(Azepan-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO. It consists of a benzaldehyde moiety substituted with an azepane ring at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Azepan-1-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzoic acid with azepane in the presence of a dehydrating agent. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Azepan-1-yl)benzoic acid.
Reduction: 4-(Azepan-1-yl)benzyl alcohol.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azepan-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines. It serves as a model substrate for investigating enzyme specificity and activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde and azepane functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the azepane ring can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)benzaldehyde: Similar structure with a piperidine ring instead of an azepane ring.
4-(Morpholin-1-yl)benzaldehyde: Contains a morpholine ring in place of the azepane ring.
4-(Pyrrolidin-1-yl)benzaldehyde: Features a pyrrolidine ring instead of the azepane ring.
Uniqueness
4-(Azepan-1-yl)benzaldehyde is unique due to the presence of the seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(azepan-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-12-5-7-13(8-6-12)14-9-3-1-2-4-10-14/h5-8,11H,1-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHJRMSIZFETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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